An In-Depth Technical Guide to the Synthesis of N-Carbamoyl-2-methyl benzene sulfonamide
An In-Depth Technical Guide to the Synthesis of N-Carbamoyl-2-methyl benzene sulfonamide
Foreword: Contextualizing N-Carbamoyl-2-methyl benzene sulfonamide in Modern Drug Discovery
N-Carbamoyl-2-methyl benzene sulfonamide, also known as o-tolylsulfonylurea, is a significant molecule within the esteemed sulfonylurea class of compounds.[1] Historically, sulfonylureas have been a cornerstone in the management of type 2 diabetes mellitus, primarily through their mechanism of stimulating insulin secretion from pancreatic β-cells.[2] While the subject of this guide is not itself a therapeutic agent, it serves as a crucial intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is therefore paramount for researchers in medicinal chemistry, process development, and quality control. This guide provides a comprehensive exploration of a reliable and efficient pathway for the laboratory-scale synthesis of N-Carbamoyl-2-methyl benzene sulfonamide, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Overview of the Synthetic Pathway
The synthesis of N-Carbamoyl-2-methyl benzene sulfonamide is most effectively approached as a two-stage process. This strategy ensures a high degree of purity in the final product by first isolating a key intermediate. The overall pathway is depicted below:
Caption: Plausible reaction mechanism for the formation of N-Carbamoyl-2-methyl benzene sulfonamide.
Causality of Experimental Choices:
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Base: An inorganic base such as sodium hydroxide or potassium carbonate is crucial to deprotonate the sulfonamide, thereby increasing its nucleophilicity. [3][4]* Reaction Conditions: The reaction can be performed in a high-boiling organic solvent or under solvent-free "melt" conditions at elevated temperatures (typically 130-135 °C). [4]The melt condition is often preferred for its simplicity and reduced waste generation.
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Work-up: The reaction mixture, containing the sodium or potassium salt of the sulfonylurea, is dissolved in water and then acidified. This protonates the sulfonylurea, causing it to precipitate out of the aqueous solution due to its lower solubility.
Experimental Protocol: Synthesis of N-Carbamoyl-2-methyl benzene sulfonamide
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Melt Reaction: In a round-bottom flask, 2-methylbenzenesulfonamide, urea, and powdered sodium hydroxide are combined in a molar ratio of approximately 1:1.5:1.1.
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Heating: The mixture is heated to 130-135 °C with stirring. The solids will melt and react. The reaction is typically continued for 2-3 hours.
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Dissolution: After cooling, the reaction mass is dissolved in warm water.
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Acidification: The aqueous solution is filtered to remove any insoluble impurities. The clear filtrate is then cooled in an ice bath and slowly acidified with a mineral acid (e.g., dilute hydrochloric acid or sulfuric acid) with stirring until the pH is less than 5. [4]5. Isolation: The precipitated white solid, N-Carbamoyl-2-methyl benzene sulfonamide, is collected by vacuum filtration and washed thoroughly with cold water.
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Purification: The crude product is purified by recrystallization from an ethanol-water mixture to yield the final product.
Data Summary and Characterization
The successful synthesis of N-Carbamoyl-2-methyl benzene sulfonamide should be confirmed through various analytical techniques.
Table 1: Physicochemical Properties and Expected Yield
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | White solid | [5] |
| Purity (typical) | >97% | [6] |
| Expected Yield | ~80% (based on p-isomer synthesis) | [4] |
Analytical Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the protons of the NH and NH₂ groups of the sulfonylurea moiety.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. A suitable method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
While specific spectral data for N-Carbamoyl-2-methyl benzene sulfonamide is not readily available in the public domain, analytical services can provide this characterization. [7]For the key intermediate, 2-methylbenzene-1-sulfonamide, ¹³C NMR spectral data is available. [8]
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of N-Carbamoyl-2-methyl benzene sulfonamide. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. Further optimization of reaction conditions, particularly in the final carbamoylation step, could potentially lead to improved yields and reduced reaction times. The exploration of alternative carbamoylating agents may also present an avenue for future research.
References
- CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents.
- CN102964280A - Preparation method of toluenesulfonylurea - Google Patents.
- CN102219718A - New synthesis method for p-tolunesulfonyl carbamide - Google Patents.
-
Recrystallization. Available at: [Link]
-
(PDF) N-Benzoyl-2-methylbenzenesulfonamide - ResearchGate. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP. Available at: [Link]
-
Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC - NIH. Available at: [Link]
-
Sulfonylureas - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
o-TOLUIDINESULFONIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Sulfonylurea - Wikipedia. Available at: [Link]
-
EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P. Available at: [Link]
-
PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]
-
N-Carbamoyl-2-methyl benzene sulfonamide | C8H10N2O3S | CID 20975378 - PubChem. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
p. 943 - Organic Syntheses Procedure. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. Available at: [Link]
-
n-carbamoyl-2-methyl benzene sulfonamide, min 97%, 500 mg. Available at: [Link]
-
N-(2-Methylphenyl)benzenesulfonamide - PMC - NIH. Available at: [Link]
Sources
- 1. N-Carbamoyl-2-methyl benzene sulfonamide | C8H10N2O3S | CID 20975378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. termedia.pl [termedia.pl]
- 5. N-Carbamoyl-2-methyl benzene sulfonamide 97% | CAS: 39051-77-9 | AChemBlock [achemblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS 39051-77-9 | N-carbamoyl-2-methyl benzene sulfonamide - Synblock [synblock.com]
- 8. 2-Methylbenzene-1-sulfonamide(88-19-7) 13C NMR [m.chemicalbook.com]
